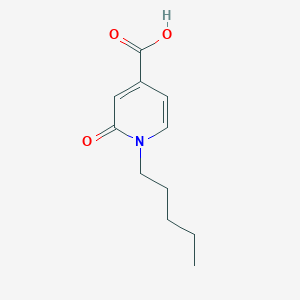

2-Oxo-1-pentylpyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-oxo-1-pentylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H15NO3/c1-2-3-4-6-12-7-5-9(11(14)15)8-10(12)13/h5,7-8H,2-4,6H2,1H3,(H,14,15) |

InChI Key |

GDUOYFRZSHLXOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=CC(=CC1=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 1 Pentylpyridine 4 Carboxylic Acid and Its Precursors

Historical Development of Pyridinone Synthesis Routes

The synthesis of pyridinones, also known as pyridones, is rooted in the broader field of pyridine (B92270) chemistry, which dates back to the 19th century. Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for accessing the core heterocyclic structure. This method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia.

Specifically for 2-pyridones, the Guareschi-Thorpe condensation, discovered in the early 20th century, became a key reaction. This method utilizes the reaction of a 1,3-diketone with cyanoacetamide to form a substituted 2-pyridone. tandfonline.com Another foundational approach involves the cyclization of dicarbonyl compounds with amines. Over the decades, numerous variations and improvements on these classical methods have been developed to enhance yields, expand substrate scope, and improve reaction conditions. A significant challenge in pyridone chemistry has been the tautomerism between 2-pyridone and its corresponding 2-hydroxypyridine (B17775) form, which can lead to mixtures of N- and O-alkylated products in subsequent functionalization steps. Much of the modern development in this field has focused on achieving regioselective reactions to overcome this issue. organic-chemistry.org

Targeted Synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic Acid

The synthesis of this compound can be approached through a convergent or linear strategy. A plausible retrosynthetic analysis would involve the late-stage N-alkylation of a pre-formed 2-oxo-pyridine-4-carboxylic acid or an ester thereof, or the construction of the pyridinone ring with the pentyl group already in place.

Strategies for the Formation of the Pyridinone Ring System

The formation of the 2-pyridone ring system can be achieved through several established methods. One common approach involves the condensation of a β-ketoester with an enamine or a similar nitrogen-containing species. For the synthesis of a 4-carboxy-substituted pyridinone, a key intermediate could be a derivative of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) or a related 4-substituted pyridine.

Another strategy involves the use of dehydroacetic acid, which can be converted to 2,6-dimethyl-4-pyridones. ysu.edu While not directly leading to the desired substitution pattern, this highlights the utility of pyrone precursors in pyridone synthesis. More contemporary methods may employ transition-metal-catalyzed cyclizations to construct the pyridinone core with high efficiency and control. organic-chemistry.org

Introduction and Functionalization of the Pentyl Side Chain

The introduction of the pentyl group onto the nitrogen atom of the pyridinone ring is a critical step. Direct N-alkylation of a 2-pyridone is a common method, but it is often complicated by competing O-alkylation due to the tautomeric nature of the 2-pyridone/2-hydroxypyridine system. organic-chemistry.orgnih.gov

To address this, various strategies for regioselective N-alkylation have been developed. These include:

Use of specific bases and catalysts: For instance, the use of potassium tert-butoxide and tetrabutylammonium (B224687) iodide as a catalyst has been shown to favor N-alkylation of 4-alkoxy-2-pyridones. researchgate.net

Micellar systems: Employing surfactants like Tween 20 in an aqueous medium can enhance the N-alkylation of 2-pyridones.

Modern synthetic methods: A recently developed method utilizes P(NMe2)3 to mediate a regioselective direct N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process. organic-chemistry.org

The choice of alkylating agent is also important. While pentyl bromide or iodide would be the conventional choice, alternative reagents can also be considered.

| Method | Reagents and Conditions | Selectivity | Reference |

| Catalytic N-Alkylation | Alkyl halide, t-BuOK, n-Bu4NI, THF | High N-selectivity | researchgate.net |

| Micellar Catalysis | Alkyl halide, Tween 20, water | Good to excellent N/O ratios | |

| Deoxygenative Alkylation | α-keto ester, P(NMe2)3, toluene, rt | High N-selectivity | organic-chemistry.org |

Methods for Carboxylic Acid Group Incorporation at Position 4

Incorporating the carboxylic acid group at the 4-position can be achieved either by starting with a pre-functionalized precursor or by introducing it onto the pre-formed pyridone ring.

Starting from a 4-substituted precursor is often more efficient. For example, derivatives of 4-hydroxy-2-pyridones can serve as versatile intermediates. The synthesis of N-alkyl-3-carboxy-4-pyridones has been reported, providing a template for the synthesis of the 4-carboxy isomer. acs.org

Direct carboxylation of the pyridine or pyridone ring is a more challenging but increasingly feasible approach. This can be achieved through methods such as:

Lithiation followed by quenching with carbon dioxide: This requires careful control of regioselectivity.

Transition-metal-catalyzed C-H carboxylation: This is a more modern approach that offers a direct route to the carboxylic acid.

A study on the synthesis of functionalized 2-pyridone-3-carboxylic acids demonstrates the construction of the pyridone ring with the carboxylic acid group already incorporated, which can then be N-alkylated. nih.gov

Stereoselective and Regioselective Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective synthesis are relevant in the broader context of pyridinone synthesis, particularly when substituents on the pentyl chain or the pyridone ring introduce chirality.

Regioselectivity is a paramount concern in the synthesis of this molecule, particularly in two key steps:

Formation of the pyridinone ring: Ensuring the correct placement of the carbonyl group and the substituents is crucial. The choice of starting materials and reaction conditions dictates the regiochemical outcome of the cyclization.

N-alkylation: As discussed, achieving selective N-alkylation over O-alkylation is a well-documented challenge. The methods outlined in section 2.2.2 are designed to address this regioselectivity issue.

The practical and regioselective synthesis of C4-alkylated pyridines has been a longstanding challenge, often requiring pre-functionalized starting materials to avoid mixtures of isomers. nih.gov

Alternative Synthetic Pathways and Novel Reagents for Analogous Compounds

The field of heterocyclic synthesis is constantly evolving, with new reagents and methodologies offering more efficient and versatile routes to compounds like this compound.

Novel reagents such as Meldrum's acid and its derivatives have proven to be valuable building blocks in the synthesis of various heterocyclic systems, including pyridones. They can be used to construct the pyridone ring with a variety of substituents.

Transition metal catalysis has opened up new avenues for pyridone synthesis. For example, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a route to pyridinones with broad functional group tolerance. organic-chemistry.org Similarly, gold-catalyzed cycloisomerization of N-alkenyl alkynylamides offers a convergent assembly of substituted 2-pyridones. organic-chemistry.org

Meldrum's Acid Derivatives in Pyridinone Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for its high acidity and utility as a building block for various heterocyclic systems, including pyridinones. wikipedia.org Its derivatives serve as key intermediates in the construction of the pyridinone scaffold, often through multi-component reactions that offer a high degree of molecular diversity.

One common strategy involves the reaction of anilinomethylidene Meldrum's acid with compounds containing an active methylene (B1212753) group. For instance, the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles can lead to the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. mdpi.com This approach highlights the dual reactivity of Meldrum's acid derivatives, which can act as both nucleophiles and electrophiles to facilitate ring formation. nih.gov

The synthesis of substituted pyridylacetic acid derivatives can also be achieved using Meldrum's acids as linchpin reagents. In this approach, the Meldrum's acid derivative first acts as a nucleophile in a substitution reaction with an activated pyridine-N-oxide. Subsequently, it functions as an electrophile, undergoing ring-opening and decarboxylation to yield the desired product. nih.gov

Furthermore, three-component reactions involving 3-formylchromone, primary amines, and Meldrum's acid have been developed to synthesize 2-pyridone derivatives bearing carboxylic acid and other functional groups. nih.gov This methodology provides a convergent and efficient route to highly functionalized pyridinones.

The general utility of Meldrum's acid in forming pyrone and, by extension, pyridinone structures is well-documented. Acylated Meldrum's acid can react with vinyl ethers to form an intermediate pyrandione, which upon treatment with acid, undergoes decarboxylation and loss of an alcohol to yield a γ-pyrone. orgsyn.org This pyrone can then be converted to the corresponding pyridinone.

| Reactants | Reaction Type | Product | Key Features |

| Anilinomethylidene Meldrum's acid, Active methylene nitrile | Condensation/Cyclization | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivative | Efficient formation of the pyridinone ring. mdpi.com |

| Meldrum's acid derivative, Pyridine-N-oxide | Nucleophilic substitution/Ring-opening/Decarboxylation | Substituted pyridylacetic acid derivative | Meldrum's acid acts as a linchpin reagent. nih.gov |

| 3-Formylchromone, Primary amine, Meldrum's acid | Three-component reaction | Functionalized 2-pyridone derivative | High convergence and efficiency. nih.gov |

| Acylated Meldrum's acid, Vinyl ether | Addition/Cyclization/Decarboxylation | γ-Pyrone | Intermediate for pyridinone synthesis. orgsyn.org |

Role of Cyanothioacetamide in Heterocyclic Ring Closure

Cyanothioacetamide is a valuable synthon in heterocyclic chemistry due to its polyfunctional nature, possessing both nucleophilic and electrophilic sites. tubitak.gov.tr This reactivity has been extensively utilized in the synthesis of a wide array of heterocyclic compounds, including pyridinone derivatives.

In the context of this compound synthesis, cyanothioacetamide can participate in ring closure reactions with suitable precursors. For example, it can react with anilinomethylidene derivatives of Meldrum's acid to form 6-mercapto-2-oxonicotinic acid derivatives. mdpi.com The thioamide group of cyanothioacetamide is crucial in this transformation, acting as a nucleophile to initiate the cyclization process.

Similarly, cyanoacetamide derivatives are widely employed in the synthesis of 3-cyano-2-pyridones. mdpi.comsciforum.net These reactions often involve the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent. The active methylene group of the cyanoacetamide acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the pyridinone ring.

The versatility of cyanoacetamide and its thio-analogue, cyanothioacetamide, lies in their ability to react with a variety of bidentate reagents to form diverse heterocyclic systems. tubitak.gov.tr The cyano and carbonyl (or thiocarbonyl) functionalities are strategically positioned to facilitate cyclization reactions, making them key building blocks in the synthesis of pyridinones and other related heterocycles.

| Reagent | Reaction Partner | Resulting Heterocycle | Significance |

| Cyanothioacetamide | Anilinomethylidene Meldrum's acid | 6-Mercapto-2-oxonicotinic acid derivative | Introduction of a sulfur functionality. mdpi.com |

| Cyanoacetamide | 1,3-Dicarbonyl compound | 3-Cyano-2-pyridone | A common and efficient route to cyanopyridones. mdpi.comsciforum.net |

| Cyanoacetamide derivatives | Various bidentate reagents | Diverse heterocyclic systems | Highlights the versatility of cyanoacetamides as synthons. tubitak.gov.tr |

Oxidative Cyclization and Dimerization Strategies

Oxidative cyclization represents a powerful strategy for the construction of 2-pyridone derivatives. This approach often involves the formation of an acyclic precursor, such as an enamide, which then undergoes an intramolecular cyclization with concomitant oxidation to yield the aromatic pyridinone ring. rsc.org These reactions can be promoted thermally or through the use of specific oxidizing agents.

One such methodology allows for the rapid synthesis of polycyclic Pechmann dyes through a double oxidative cyclization of dienamides under mild conditions. rsc.org This demonstrates the potential of oxidative cyclization to create complex molecular architectures in a single step.

Another innovative approach involves the oxidative amination of cyclopentenones to streamline the synthesis of pyridones. researchgate.netresearchgate.netchemrxiv.org In this one-pot process, a cyclopentenone is converted to its silyl (B83357) enol ether in situ, followed by the introduction of a nitrogen atom and subsequent aromatization to afford the pyridone. This method is characterized by its operational simplicity, mild reaction conditions, and broad functional group tolerance. researchgate.netchemrxiv.org

Biomimetic synthesis routes have also explored oxidative cyclization. For instance, the synthesis of pyridomacrolidin has been investigated through an unusual oxidative cyclization of an N-hydroxy pyridone with a Z-2-cyclodecenone. nih.gov

While not directly leading to dimerization in the context of this compound synthesis, oxidative conditions can also promote the dehydrogenative dimerization of unfunctionalized pyridines to form 2,2'-bipyridyls, showcasing the broader applicability of oxidation in pyridine chemistry. researchgate.net

| Strategy | Precursor | Key Transformation | Advantages |

| Oxidative Cyclization | Enamide | Intramolecular cyclization and dehydrogenation | Access to structurally diverse 2-pyridones. rsc.org |

| Oxidative Amination | Cyclopentenone | Silyl enol ether formation, nitrogen insertion, aromatization | One-pot, mild conditions, high efficiency. researchgate.netresearchgate.netchemrxiv.org |

| Biomimetic Oxidative Cyclization | N-hydroxy pyridone and cyclodecenone | Intramolecular cyclization | Mimics natural synthetic pathways. nih.gov |

Transition-Metal-Catalyzed Approaches for C-C Bond Formation in Pyridines

Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines by enabling the direct formation of carbon-carbon bonds at specific positions on the pyridine ring. nih.gov These methods offer a powerful alternative to classical condensation reactions and are particularly useful for introducing substituents that are difficult to install using traditional approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to form C-C bonds in pyridine systems. These reactions typically involve the coupling of a halopyridine with an organoboron or organometallic reagent, or with an alkene. nih.gov

More recently, transition-metal-catalyzed C-H bond activation has emerged as a highly atom-economical strategy for the functionalization of pyridines. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as halopyridines, and allows for the direct coupling of a C-H bond with a variety of partners. For example, rhodium-catalyzed C-H alkylation of pyridines with acrylates and acrylamides has been reported. nih.gov

The regioselectivity of these C-H functionalization reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For instance, a cobalt/aluminum co-catalytic system has been shown to achieve exclusively C5-selective alkenylation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

In the context of synthesizing this compound, transition-metal-catalyzed C-C bond formation could be envisioned for the introduction of the carboxylic acid group or a precursor thereof at the C4 position of a pre-formed pyridinone ring.

| Catalyst Type | Reaction | Substrates | Significance |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Halopyridine and organometallic reagent/alkene | Versatile for introducing various substituents. nih.gov |

| Rhodium | C-H Alkylation | Pyridine and acrylate/acrylamide | Atom-economical C-C bond formation. nih.gov |

| Cobalt/Aluminum | C-H Alkenylation | Imidazo[1,2-a]pyridine and alkyne | High regioselectivity. researchgate.net |

Yield Optimization and Reaction Efficiency in Synthetic Protocols

The choice of solvent can also play a significant role. In the oxidative amination of cyclopentenones, it was found that while the reaction proceeds in a variety of solvents, binary solvent mixtures such as methanol:tetrahydrofuran (THF) or methanol:pentane were particularly suitable, allowing for a one-pot procedure that combines the silyl enol ether formation and nitrogen insertion steps, thereby increasing the synthetic utility. chemrxiv.org

For transition-metal-catalyzed reactions, the choice of ligand, catalyst loading, and reaction temperature are crucial parameters that need to be optimized to maximize the yield and minimize side reactions. The development of highly active and selective catalysts is an ongoing area of research aimed at improving the efficiency of C-C bond forming reactions. acs.orgrsc.org

In multi-component reactions, the stoichiometry of the reactants and the order of addition can have a profound impact on the outcome of the reaction. Careful optimization of these parameters is necessary to achieve high yields of the desired product and to simplify the purification process.

Ultimately, a combination of systematic screening of reaction parameters and a thorough understanding of the underlying reaction mechanisms is essential for developing a high-yielding and efficient synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Complex Analogs

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of N-alkylated pyridone derivatives. It allows for the mapping of both through-bond and through-space correlations between nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridone ring and the N-pentyl substituent. The protons on the heterocyclic ring typically appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the carbonyl and carboxylic acid groups. The protons of the pentyl chain will appear in the aliphatic upfield region. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding. libretexts.org

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbons of the pyridone ring and the carboxylic acid are the most deshielded, appearing significantly downfield (typically >160 ppm). libretexts.orgpressbooks.pub The sp²-hybridized carbons of the pyridone ring resonate in the aromatic region, while the sp³-hybridized carbons of the pentyl chain appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Oxo-1-pentylpyridine-4-carboxylic acid Predicted values are based on analyses of structurally similar compounds such as functionalized 2-pyridone-3-carboxylic acids and other N-alkylated pyridones. nih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyridone Ring | |||

| H-3 | ~6.7 | ~117 | Singlet or narrow doublet |

| H-5 | ~7.8 | ~140 | Doublet |

| H-6 | ~8.4 | ~145 | Doublet |

| C-2 (C=O) | - | ~162 | Pyridone carbonyl |

| C-4 (C-COOH) | - | ~143 | |

| Substituents | |||

| COOH | ~13-14 (broad s) | ~164 | Carboxylic acid carbonyl |

| N-CH₂ (Pentyl-1) | ~4.0 (t) | ~52 | Triplet, coupled to Pentyl-2 CH₂ |

| CH₂ (Pentyl-2) | ~1.8 (m) | ~30 | Multiplet |

| CH₂ (Pentyl-3) | ~1.3 (m) | ~28 | Multiplet |

| CH₂ (Pentyl-4) | ~1.3 (m) | ~22 | Multiplet |

| CH₃ (Pentyl-5) | ~0.9 (t) | ~14 | Triplet, coupled to Pentyl-4 CH₂ |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet

2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would be used to confirm the sequence of the pentyl chain by showing correlations between adjacent methylene (B1212753) (CH₂) groups and between the terminal methyl (CH₃) and its adjacent methylene group. It would also show a correlation between the H-5 and H-6 protons on the pyridone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the ¹H NMR and COSY spectra.

Correlation from the N-CH₂ protons of the pentyl group to the C-2 and C-6 carbons of the pyridone ring, confirming the N-alkylation site.

Correlations from the ring protons (H-3, H-5) to the carboxylic acid carbon (C-4), confirming its position.

Correlations from ring protons to other ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal correlations between the N-CH₂ protons of the pentyl chain and the H-6 proton of the ring, providing insight into the rotational conformation around the N-C bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information, acting as a molecular fingerprint.

For this compound (C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 209. The fragmentation is dictated by the functional groups present. Key fragmentation pathways would include: libretexts.orglibretexts.org

Loss of the N-pentyl side chain: Alpha-cleavage at the benzylic-like position can lead to the loss of a butyl radical (•C₄H₉), resulting in a fragment at m/z 152. Alternatively, cleavage can result in the formation of a pentyl cation ([C₅H₁₁]⁺) at m/z 71.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the pentyl chain to the pyridone carbonyl oxygen, followed by the elimination of a neutral alkene (pentene, C₅H₁₀). This would produce a fragment ion at m/z 139.

Decarboxylation: Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. This can occur via the loss of a carboxyl radical (•COOH), leading to a fragment at m/z 164, or through the loss of carbon dioxide (CO₂), giving a fragment at m/z 165. youtube.com

Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group can result in the loss of a hydroxyl radical (•OH), producing an acylium ion ([M-17]⁺) at m/z 192. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 209 | [C₁₁H₁₅NO₃]⁺ | Molecular Ion ([M]⁺) |

| 192 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |

| 165 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 164 | [M - COOH]⁺ | Loss of carboxyl radical |

| 152 | [M - C₄H₉]⁺ | Alpha-cleavage of pentyl chain |

| 139 | [M - C₅H₁₀]⁺ | McLafferty Rearrangement |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for the specific title compound is not available, analysis of related pyridone and pyridine (B92270) carboxylic acid derivatives allows for well-founded predictions. nih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric Forms

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule.

The IR spectrum of this compound would be dominated by characteristic absorptions: libretexts.org

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the pentyl group.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for a hydrogen-bonded dimer. pressbooks.pub The amide C=O stretch of the 2-pyridone ring is expected at a lower frequency, often around 1650-1670 cm⁻¹, due to its amide character.

C=C and C=N Stretches: Absorptions in the 1550-1650 cm⁻¹ region are characteristic of the double bonds within the pyridone ring.

Vibrational spectroscopy is also particularly useful for studying the tautomerism between the 2-pyridone (lactam) form and its 2-hydroxypyridine (B17775) (lactim) isomer. In the solid state and in polar solvents, the pyridone form is overwhelmingly favored. elsevierpure.comwikipedia.org The presence of a strong C=O stretching band (around 1650 cm⁻¹) and the absence of a sharp, free O-H stretching band (around 3500 cm⁻¹) in the IR spectrum would confirm the predominance of the 2-oxo (pyridone) tautomer. elsevierpure.comacs.org Raman spectroscopy provides complementary information and can be especially useful for observing the symmetric vibrations of the ring system. elsevierpure.com

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, very broad |

| C-H stretch | Pentyl group (sp³) | 2850 - 2960 | Medium to strong |

| C=O stretch | Carboxylic Acid (dimer) | ~1710 | Strong |

| C=O stretch | Pyridone (amide) | ~1660 | Strong |

| C=C / C=N stretch | Pyridone ring | 1550 - 1650 | Medium to strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |

Theoretical and Computational Chemistry Studies of 2 Oxo 1 Pentylpyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for the determination of electronic structure and molecular geometries of medium-sized organic molecules. For 2-Oxo-1-pentylpyridine-4-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's three-dimensional structure to its lowest energy state. nih.gov

These calculations yield crucial electronic properties that govern the molecule's behavior. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the carboxylic acid and the N-pentyl group.

While specific calculated values for this compound are not published, the following table provides illustrative data based on typical values for similar substituted pyridone and pyridine (B92270) carboxylic acid derivatives found in computational studies. nih.govijcce.ac.irmdpi.comresearchgate.net

| Property | Illustrative Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the pyridone ring. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability, likely delocalized over the conjugated system. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~4.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | ||

| Carbonyl Oxygen (O) | -0.60 e | Highlights this atom as a primary site for hydrogen bonding and electrophilic attack. |

| Carboxyl Oxygen (O-H) | -0.55 e | Indicates a nucleophilic character. |

| Pyridone Nitrogen (N) | -0.50 e | Shows significant negative charge, influencing the ring's electronic properties. |

Note: The values in this table are hypothetical and serve for illustrative purposes, derived from trends observed in analogous compounds. Actual values would require specific DFT calculations for this compound.

For situations demanding higher accuracy, particularly for energetic and spectroscopic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation.

Ab initio calculations are especially valuable for predicting spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods can be used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. doi.org For 2-pyridone and its derivatives, these calculations can help elucidate the nature of the electronic transitions (e.g., n→π* or π→π* transitions). doi.org Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. bohrium.comresearchgate.net

The presence of the flexible N-pentyl group and the rotatable carboxylic acid group introduces significant conformational complexity to this compound. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. chemistrysteps.comlibretexts.org

The primary sources of conformational isomerism are the rotations around the C-C single bonds of the pentyl chain and the C-C bond connecting the carboxylic acid to the pyridine ring. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy minima on the potential energy surface. This is often achieved by rotating dihedral angles in increments and performing geometry optimization at each step. researchgate.net

| Conformer Type | Key Dihedral Angle(s) | Expected Relative Stability |

| Extended Pentyl Chain | C-C-C-C angles approx. 180° (anti) | Likely the global minimum in the gas phase due to minimal steric hindrance. |

| Gauche Pentyl Chain | At least one C-C-C-C angle approx. ±60° (gauche) | Slightly higher in energy than the extended conformer. |

| Folded Pentyl Chain | Multiple gauche interactions leading to a folded shape | Potentially stabilized by intramolecular interactions or solvent effects. |

| Planar Carboxylic Acid | O=C-C=C dihedral approx. 0° or 180° | Likely stabilized by conjugation with the pyridine ring. |

| Twisted Carboxylic Acid | O=C-C=C dihedral at an intermediate angle | Higher in energy, may represent a transition state between planar conformers. |

Note: This table presents a qualitative description of expected conformers. The precise geometries and relative energies would require detailed quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties of a molecule, Molecular Dynamics (MD) simulations provide a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements and interactions on a femtosecond to microsecond timescale. readthedocs.io

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. researchgate.net Such simulations would reveal the conformational flexibility of the N-pentyl chain, showing transitions between different gauche and anti conformations. bohrium.com It would also provide detailed information about the hydration of the molecule. The polar pyridone and carboxylic acid groups are expected to form strong hydrogen bonds with surrounding water molecules. researchgate.netacs.org The simulation can quantify the number of hydrogen bonds, their lifetimes, and the structure of the solvation shells around different parts of the molecule. This information is critical for understanding the molecule's solubility and how it interacts with biological macromolecules.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the chemical reactivity of a molecule and to explore the mechanisms of its potential reactions. The electronic properties calculated by DFT, such as the HOMO/LUMO distributions and the electrostatic potential map, provide initial clues about reactivity. For this compound, the electron-rich oxygen atoms and the π-system of the ring are likely sites for electrophilic attack, while the acidic proton of the carboxylic acid is the most probable site for deprotonation by a base.

More advanced computational techniques can be used to model reaction pathways. For example, the mechanism of a reaction, such as a potential decarboxylation or an electrophilic aromatic substitution, can be investigated by locating the transition state structures and calculating the activation energies. researchgate.net This allows for a prediction of the feasibility and kinetics of a given reaction. For instance, studies on the reactivity of pyridone anions have shown that they are ambident nucleophiles, capable of reacting at either the nitrogen or the oxygen atom, and that the regioselectivity of the reaction can be rationalized using computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov Although a QSAR study requires a dataset of compounds with known activities, the principles can be applied to the design of analogs of this compound.

A hypothetical QSAR study would involve synthesizing a series of analogs with variations in the N-alkyl chain (e.g., changing its length or branching) and substituents on the pyridine ring. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the measured biological activity (e.g., IC50 value for enzyme inhibition). chemrevlett.comnih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. Studies on related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have successfully used QSAR to develop models for predicting their activity as P-glycoprotein inhibitors. nih.govnih.gov

In-Silico Analysis of this compound Reveals Limited Publicly Available Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of this interaction.

A thorough search of existing research databases and scientific publications did not yield specific studies detailing the molecular docking simulations or binding affinity predictions of this compound with any particular biomolecular targets. While there are numerous studies on related compounds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which have been investigated for their potential as P-glycoprotein inhibitors, this information is not directly applicable to the subject of this article due to structural differences. nih.govnih.gov

The absence of such specific data precludes a detailed discussion on the binding modes, key interacting amino acid residues, and predicted binding affinities of this compound. Further computational research would be necessary to elucidate its potential interactions with various biomolecular targets and to predict its binding efficacy. Such studies would provide valuable insights into its possible mechanisms of action and guide further experimental validation.

Biochemical and Molecular Biological Investigations of Analogous Pyridinone Carboxylic Acids

In Vitro Enzyme Inhibition Studies

Pyridinone carboxylic acid derivatives have emerged as a versatile scaffold for the development of potent inhibitors of various enzymes, playing crucial roles in pathological conditions.

Characterization of Enzyme-Inhibitor Kinetics (e.g., OPRT, Pim-1)

The Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers, has been a prominent target for pyridinone-based inhibitors. Numerous studies have characterized the inhibitory kinetics of these compounds. For instance, a series of new aromatic O-alkyl pyridine (B92270) derivatives demonstrated potent PIM-1 kinase inhibitory activity with IC50 values as low as 0.095 µM. nih.gov Kinetic analyses revealed that these compounds can act as both competitive and non-competitive inhibitors of the Pim-1 kinase enzyme. nih.gov Another study on pyridine-quinoline hybrids identified compounds that behaved as competitive inhibitors, while one derivative exhibited a mixed competitive and non-competitive inhibition profile against Pim-1 kinase. nih.gov

Substituted pyridones have also been identified as highly potent Pim-1 kinase inhibitors, with the most potent compound in one study exhibiting an IC50 of 50 nM. researchgate.net Furthermore, a pyrido[4,3-d]pyrimidine (B1258125) derivative, SKI-O-068, was found to have an IC50 of 133 nM against Pim-1 kinase. nih.gov While detailed kinetic constants like K_i, k_on, and k_off are not always reported, the consistent findings of low micromolar to nanomolar IC50 values underscore the potential of the pyridinone carboxylic acid scaffold in designing effective Pim-1 inhibitors.

Research into orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme involved in nucleotide biosynthesis, has also explored pyridinone-based inhibitors. A fluorometric assay has been developed to screen for OPRT inhibitors, identifying 5-fluoroorotic acid as a potent inhibitor. mdpi.com This assay provides a valuable tool for discovering and characterizing new pyridinone carboxylic acid derivatives targeting this enzyme.

Table 1: Inhibitory Activity of Analogous Pyridinone Carboxylic Acids against Pim-1 Kinase

| Compound Class | Inhibitor Example | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Aromatic O-alkyl pyridines | Compound 4f | 0.095 | Competitive and Non-competitive |

| Aromatic O-alkyl pyridines | Compound 4c | 0.110 | Competitive and Non-competitive |

| Pyridine-quinoline hybrids | Compound 5b, 5c, 6e, 14a | Not specified | Competitive |

| Pyridine-quinoline hybrids | Compound 13a | Not specified | Competitive and Non-competitive |

| Substituted pyridones | Not specified | 0.050 | Not specified |

| Pyrido[4,3-d]pyrimidine | SKI-O-068 | 0.133 | Not specified |

Binding Site Analysis and Molecular Interactions with Enzymes

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of pyridinone carboxylic acid derivatives with their target enzymes. For Pim-1 kinase, these inhibitors typically bind within the ATP-binding pocket. nih.gov A crystal structure of Pim-1 in complex with a pyrido[4,3-d]pyrimidine derivative revealed a unique binding mode, distinct from previously reported inhibitors. nih.govplos.org The interactions between the inhibitor and active site residues are crucial for its potency. nih.gov

Docking studies have shown that the pyridone core acts as a central scaffold, with substituents forming key interactions. nih.gov For instance, in the case of Pim-1 inhibitors, interactions with key residues such as Lys67, Glu121, Ile104, Arg122, and Pro123 in the active site are critical for inhibitory activity. mdpi.com The unique presence of proline at position 123 in the hinge region of Pim-1, which prevents the formation of a typical hydrogen bond, offers an opportunity for designing selective inhibitors. nih.gov The carboxylic acid moiety often plays a crucial role in coordinating with the target, for example, by forming hydrogen bonds or interacting with metal ions within the active site. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Analogous pyridinone carboxylic acids have also been investigated for their ability to bind to various cellular receptors. A notable example is the cannabinoid receptor type 2 (CB2R), which is involved in pain and inflammation. nih.gov A series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and evaluated as CB2R agonists. nih.gov The most promising of these compounds demonstrated an EC50 of 112 nM. nih.gov

Molecular docking studies of these pyridone-based derivatives suggest a binding pose consistent with known CB2R agonists. nih.govnih.gov The 2-pyridone ring serves as a suitable scaffold for designing CB2R ligands, with various substituents on the pyridone core influencing binding affinity and functional activity. nih.gov Optimization of these derivatives has led to compounds with high affinity and selectivity for the CB2 receptor, with some exhibiting K_i values in the low nanomolar range. rsc.org

Cellular Pathway Modulation Studies (Non-Clinical)

The biological effects of pyridinone carboxylic acid analogues are often a consequence of their ability to modulate intracellular signaling pathways that regulate fundamental cellular processes.

Investigations into Signaling Cascades and Transcriptional Regulation

Several studies have pointed to the modulation of key signaling pathways by pyridinone derivatives. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival, has been identified as a target. clinicaleducation.org For example, certain pyridine N-oxide derivatives have been shown to inhibit NF-κB activation by interfering with its DNA binding activity. nih.gov This inhibition is thought to occur through the oxidative modification of thiol groups on the p50 subunit of NF-κB. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival, is another pathway potentially modulated by these compounds. nih.govnih.gov While direct studies on the effects of 2-Oxo-1-pentylpyridine-4-carboxylic acid on this pathway are lacking, the known role of MAPK signaling in cancers where pyridinone derivatives show activity suggests it as a plausible target.

Furthermore, pyridinone carboxylic acids have been shown to influence transcriptional regulation. For instance, the transcription of the p21/CIP1 gene, a key cell cycle inhibitor, can be directly regulated by transcription factors that may be influenced by the activity of these compounds. nih.gov The expression of cyclins, such as cyclin D1, which are critical for cell cycle progression, is also under complex transcriptional control that can be a target for therapeutic intervention. nih.gov

Effects on Cellular Growth and Proliferation in Research Models

The ability of analogous pyridinone carboxylic acids to inhibit key enzymes and modulate signaling pathways translates into significant effects on cellular growth and proliferation in non-clinical research models. Numerous pyridinone derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines.

For instance, pyridine-quinoline hybrids have shown remarkable antitumor activity against liver, colon, leukemia, and prostate cancer cell lines. nih.gov Similarly, aromatic O-alkyl pyridine derivatives exhibited potent in vitro anticancer activity against myeloid leukemia, liver, prostate, and colon cancer cell lines. nih.gov The anti-proliferative effects are often associated with the induction of apoptosis (programmed cell death). nih.gov

Table 2: Anti-proliferative Activity of Analogous Pyridinone Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Aromatic O-alkyl pyridine | HepG-2 (Liver Cancer) | Not specified |

| Aromatic O-alkyl pyridine | Caco-2 (Colon Cancer) | Not specified |

| Aromatic O-alkyl pyridine | NFS-60 (Leukemia) | Not specified |

| Aromatic O-alkyl pyridine | PC-3 (Prostate Cancer) | Not specified |

| Pyridine-quinoline hybrid | HepG-2 (Liver Cancer) | Potent activity |

| Pyridine-quinoline hybrid | Caco-2 (Colon Cancer) | Potent activity |

| Pyridine-quinoline hybrid | NFS-60 (Leukemia) | Potent activity |

| Pyridine-quinoline hybrid | PC-3 (Prostate Cancer) | Potent activity |

The mechanism behind these anti-proliferative effects often involves the modulation of cell cycle progression. For example, the upregulation of the cell cycle inhibitor p21/CIP1 can lead to cell cycle arrest. nih.gov The complex regulation of cyclin D1, a key driver of the G1/S phase transition, presents another avenue through which these compounds can exert their effects on cell proliferation. nih.gov

Antimicrobial and Antioxidant Potential in Preclinical Models

The pyridinone carboxylic acid scaffold is a key feature in numerous compounds investigated for their therapeutic potential, particularly as antimicrobial agents. mendeley.com Preclinical studies on analogues of this compound have revealed significant antimicrobial and antioxidant properties.

Research into functionalized 2-pyridone-3-carboxylic acids has demonstrated notable activity against Gram-positive bacteria. researchgate.netnih.gov In these studies, Staphylococcus aureus was identified as the most sensitive microorganism to the synthesized compounds. researchgate.netnih.gov Molecular docking studies suggest that the most active of these compounds interact with the DNA gyrase active site, a mechanism shared with fluoroquinolone antibiotics. researchgate.net Similarly, other pyridone derivatives have shown a wide spectrum of bioactivity, including antibacterial and antifungal effects. asianpubs.orgresearchgate.net

Investigations into 4-pyridinone derivatives have confirmed their efficacy, particularly against Gram-negative bacteria. asianpubs.orgresearchgate.net Several newly synthesized 4-pyrone and 4-pyridinone derivatives have been identified as promising antibacterial agents against species such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. asianpubs.orgresearchgate.net The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net

Beyond direct antimicrobial action, some pyridone carboxylic acids exhibit antioxidant potential by modulating cellular oxidative stress. In vitro studies on pyridone carboxylic acid antimicrobials, such as ofloxacin (B1677185) and ciprofloxacin, have shown they can significantly decrease the levels of reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·) generated by human neutrophils. fujita-hu.ac.jp This suggests a potential anti-inflammatory action by reducing the excess ROS produced at inflammation sites. fujita-hu.ac.jp

Table 1: Antimicrobial Activity of Selected Pyridinone Carboxylic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Strain | Activity/Result | Reference |

|---|---|---|---|---|

| 2-Pyridone-3-carboxylic acid derivative (4p) | Staphylococcus aureus | (Not specified) | Excellent activity | researchgate.netnih.gov |

| 2-Pyridone-3-carboxylic acid derivative (5c) | Staphylococcus aureus | (Not specified) | Excellent activity | researchgate.netnih.gov |

| 4-Pyridinone derivative | Escherichia coli | (Not specified) | Promising antibacterial agent | asianpubs.orgresearchgate.net |

| 4-Pyridinone derivative | Pseudomonas aeruginosa | (Not specified) | Promising antibacterial agent | asianpubs.orgresearchgate.net |

| 4-Pyridinone derivative | Klebsiella pneumoniae | (Not specified) | Promising antibacterial agent | asianpubs.orgresearchgate.net |

| Ofloxacin | Human neutrophils | (In vitro system) | Markedly decreased O₂⁻, H₂O₂, OH· | fujita-hu.ac.jp |

| Ciprofloxacin | Human neutrophils | (In vitro system) | Markedly decreased O₂⁻, H₂O₂, OH· | fujita-hu.ac.jp |

Biochemical Metabolism and Biotransformation Pathways of Pyridine Carboxylic Acids (Excluding Human Clinical Data)

Understanding the metabolic fate of pyridine carboxylic acids is crucial for drug development. Preclinical investigations, often utilizing models that mimic mammalian metabolism, have elucidated key biotransformation pathways.

A significant model in this area is the fungus Cunninghamella elegans, which is well-established for its ability to predict mammalian drug metabolism. nih.govresearchgate.netscispace.com Studies using this model on various fluorinated phenyl pyridine carboxylic acids have identified phase-I oxidative metabolism as a primary pathway. nih.govresearchgate.net The primary metabolites formed were alcohols and hydroxylated carboxylic acids, with spectroscopic analysis confirming that hydroxylation predominantly occurs at the 4'-position of the phenyl ring. nih.govresearchgate.netscispace.com This hydroxylation was blocked if a fluorine atom was present at that position, demonstrating how substitution patterns can significantly alter metabolic pathways. nih.govresearchgate.net Interestingly, these specific fluorophenyl pyridine carboxylic acids were not metabolized by rat liver microsomes due to inhibitory action, highlighting the critical role of the fungal model in identifying potential metabolites. nih.govresearchgate.netscispace.com

Other preclinical systems have provided further insights. Studies on pyridone-based EP3 antagonists using rat liver microsomes have been used to assess metabolic stability. nih.gov For certain unsaturated analogues, metabolite identification studies revealed the formation of glutathione (B108866) (GSH) adducts. nih.gov This suggests that biotransformation can occur through a 1,4-Michael addition of glutathione to an α,β-unsaturated carbonyl moiety, a common phase-II conjugation pathway for detoxification. nih.gov

Investigations into more complex pyridone-containing adenine (B156593) dinucleotides (ox-NAD) using liver extracts have shown that a likely degradation pathway involves the hydrolysis of the pyrophosphate linkage. nih.govacs.org This process results in the formation of the corresponding pyridone ribosides. nih.gov The metabolism of 2-carboxypyridine (picolinic acid) by Bacillus species has been shown to begin with hydroxylation at the 6-position of the pyridine ring. semanticscholar.org

Table 2: Summary of Preclinical Metabolism of Pyridine Carboxylic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Preclinical Model | Metabolic Pathway | Key Metabolites/Products | Reference |

|---|---|---|---|---|

| Fluorophenyl pyridine carboxylic acids | Cunninghamella elegans | Phase I Oxidation (Hydroxylation) | Alcohols, Hydroxylated carboxylic acids | nih.govresearchgate.netscispace.com |

| Unsaturated pyridone EP3 antagonist | Rat liver S9 fractions | Phase II Conjugation (Glutathione adduction) | GSH adducts | nih.gov |

| Pyridone-containing adenine dinucleotides (ox-NAD) | Liver extract | Hydrolysis | Pyridone ribosides | nih.govacs.org |

| 2-Carboxypyridine (Picolinic acid) | Bacillus sp. | Hydroxylation | 6-Hydroxypicolinic acid | semanticscholar.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the N-pentyl Chain and its Impact on Biochemical Interactions

The N-substituent on the 2-pyridone ring plays a critical role in defining the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn significantly influence its interaction with biological targets. While direct SAR studies systematically modifying the N-pentyl chain of 2-Oxo-1-pentylpyridine-4-carboxylic acid are not extensively documented, the broader literature on N-substituted 2-pyridones provides valuable insights. researchgate.net

Systematic variations of this chain are expected to have predictable effects:

Chain Length: Shortening the alkyl chain (e.g., from pentyl to methyl or ethyl) would decrease lipophilicity, potentially enhancing aqueous solubility but possibly reducing membrane penetration or hydrophobic interactions within a target's binding pocket. Conversely, elongating the chain (e.g., to hexyl or heptyl) would increase lipophilicity, which might enhance binding through stronger hydrophobic interactions but could also lead to poor solubility, increased metabolic liability, or non-specific binding.

Branching: Introducing branching into the pentyl chain (e.g., iso-pentyl or neo-pentyl) would create greater steric bulk. This can be beneficial if it orients the molecule favorably within a binding site or detrimental if it causes steric clashes that prevent optimal binding.

Cyclization: Replacing the N-pentyl group with a cyclopentyl ring would restrict conformational flexibility. This can sometimes lock the molecule into a more active conformation, leading to an increase in potency, a concept known as "conformational constraint."

In studies of related N-substituted purine (B94841) derivatives, the length of an aminopolymethylene carboxylic acid chain was shown to be a determinant of cytotoxic activity, indicating the critical role of the N-substituent's spatial and chemical properties. mdpi.com

Exploration of Substituent Effects on Pyridine (B92270) Ring Positions

Substitutions on the pyridine ring of the 2-pyridone scaffold are a key strategy for fine-tuning biological activity and selectivity. The electronic and steric properties of substituents at positions 3, 5, and 6 can profoundly alter the molecule's interaction with biological targets. nih.govnih.gov

The 2-pyridone core is a versatile scaffold found in numerous bioactive compounds, and its derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net SAR studies on various 2-pyridone and pyridine derivatives have established several general principles:

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can influence the hydrogen-bonding capability of the pyridone's amide group and the pKa of the carboxylic acid. Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density of the ring system and may enhance interactions with electron-deficient pockets in a target protein. researchgate.netrsc.org Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease electron density and may form different types of interactions. For example, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the placement of electron-withdrawing and -donating groups on an attached phenyl ring had a significant effect on their activity as forkhead box M1 inhibitors. mdpi.com

Steric Bulk: The size of substituents is crucial. Bulky groups can provide additional van der Waals or hydrophobic interactions but can also cause steric hindrance, preventing the molecule from fitting into a binding site. In some series of ring-fused 2-pyridones, smaller groups at certain positions were found to be favorable for antibacterial activity. pnas.org

Positional Isomerism: The position of a substituent matters. For example, in one study on pyridine derivatives, a methyl group in the para position of an attached ring improved antiproliferative activity, whereas methyl groups in the ortho or meta positions were less effective. mdpi.com

The following table summarizes findings from related pyridine and pyridone compounds, illustrating the impact of ring substituents on biological activity.

| Compound Series | Substituent & Position | Observed Impact on Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | -OCH₃ groups (increasing number) | Increased antiproliferative activity (lower IC₅₀) | nih.gov |

| 3,4,6-triaryl-2(1H)-pyridones | -OH or -OCH₃ on aryl rings | Profound positive effect on antiproliferative activity | nih.govrsc.org |

| Pyridine Derivatives | -CH₃ at para-position of phenyl ring | Improved antiproliferative activity (IC₅₀ = 9.0 nM) | mdpi.com |

| Pyridine Derivatives | -CH₃ at ortho/meta-position of phenyl ring | Decreased antiproliferative activity (IC₅₀ > 80 nM) | mdpi.com |

| Ring-fused 2-pyridones | Smaller group at C8 | Moderate antibacterial activity | pnas.org |

Influence of Carboxylic Acid Group Position and Functionalization on Activity

The carboxylic acid group at the C4 position is a critical functional group, often acting as a key hydrogen bond donor/acceptor or a metal-coordinating group, enabling high-affinity interactions with enzyme active sites. nih.gov

Positional Importance: The location of the carboxylic acid on the pyridine ring is crucial. The 2-oxo-pyridine-4-carboxylic acid scaffold places the acidic group para to the ring nitrogen. This specific arrangement dictates the vector and distance of its potential interactions compared to, for instance, a 2-oxo-pyridine-3-carboxylic acid or a 2-oxo-pyridine-5-carboxylic acid. researchgate.net Studies on pyridine carboxylic acid isomers (picolinic, nicotinic, and isonicotinic acid) have shown that the position of the carboxyl group leads to vastly different pharmacological profiles, forming the basis for distinct classes of drugs. nih.gov

Functionalization and Isosteric Replacement: The carboxylic acid is essential for the activity of many 2-pyridone-based inhibitors. nih.gov However, this group can also lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. Therefore, its functionalization or replacement with bioisosteres is a common strategy in drug development.

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the acidic proton and increases lipophilicity. This can improve cell permeability, turning the compound into a prodrug that is hydrolyzed back to the active carboxylic acid inside the cell.

Amidation: Formation of a carboxamide introduces a different hydrogen bonding pattern and can alter the molecule's binding mode.

Isosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (isosteres) can maintain the key binding interactions while improving drug-like properties. In studies on ring-fused 2-pyridones known as pilicides, replacing the carboxylic acid with isosteres like acyl sulfonamides and tetrazoles led to a significant improvement in biological activity. nih.govresearchgate.net

The table below details the effects of modifying the carboxylic acid group in a series of ring-fused 2-pyridone inhibitors.

| Original Group | Isosteric Replacement | Impact on PapD Chaperone Affinity | Impact on Biofilm Inhibition | Reference |

|---|---|---|---|---|

| -COOH | Benzene sulfonamide | Improved | Not evaluated | nih.gov |

| -COOH | Methyl sulfonamide | Comparable | Improved (IC₅₀ ≈ 30-40 µM) | nih.gov |

| -COOH | Tetrazole | Comparable | Improved (IC₅₀ ≈ 65-75 µM) | nih.gov |

| -COOH | Hydroxamic acid | Decreased | Not evaluated | nih.gov |

| -COOH | -CONH₂ | Decreased | Not evaluated | nih.gov |

Correlation of Computational Descriptors with Biological or Chemical Activities

Computational chemistry provides powerful tools to rationalize observed SAR and predict the activity of novel analogs. Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are used to correlate calculated molecular properties (descriptors) with biological activities. nih.gov

Quantum Mechanical Descriptors (DFT): DFT calculations can determine electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govrsc.org These descriptors help explain the reactivity and non-covalent interaction capabilities of the molecule. For instance, the MEP can identify regions that are likely to act as hydrogen bond donors or acceptors, guiding the understanding of how the molecule interacts with a protein binding site.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies on 2-pyridone derivatives have been used to identify key interactions, such as hydrogen bonds and metal coordination, in the active sites of enzymes like DNA gyrase. researchgate.net The docking score, an estimation of binding affinity, can be correlated with experimentally determined activity (e.g., IC₅₀ values) to build a predictive SAR model.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time. For 2-pyridone inhibitors, MD simulations have been used to assess the stability of the predicted binding pose and to confirm that key interactions are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov

In a computational study of 2-pyridone derivatives as potential COVID-19 main protease inhibitors, DFT was used to understand structure-property relationships, while docking and MD simulations were employed to identify the most promising candidates based on their binding scores and the stability of their interactions with the active site. nih.gov Such studies affirm the potential to use computational descriptors to guide the synthesis and optimization of new 2-pyridone-based compounds.

Derivatization and Analog Synthesis for Research Tool Development

Synthesis of Esters, Amides, and Salt Forms of 2-Oxo-1-pentylpyridine-4-carboxylic Acid

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives, including esters, amides, and salts. These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and cell permeability, which are crucial for its application as a research tool.

Esters: Esterification of the 4-carboxylic acid can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates, milder conditions can be employed, such as the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity and steric bulk of the resulting ester.

Amides: Amide derivatives are readily synthesized from this compound by coupling it with a primary or secondary amine. libretexts.org This transformation is typically facilitated by peptide coupling reagents to activate the carboxylic acid. organic-chemistry.org Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Another effective method involves the use of phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). researchgate.net These methods allow for the formation of a diverse library of amides by varying the amine component. The reaction progress can be monitored by standard chromatographic and spectroscopic techniques.

Salts: Salt formation is a straightforward method to enhance the aqueous solubility of this compound. Treatment of the carboxylic acid with an appropriate inorganic or organic base can yield the corresponding salt. For instance, reaction with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3) in a suitable solvent will produce the corresponding alkali metal carboxylate salts. Amine salts can be prepared by reacting the carboxylic acid with a variety of amines. The choice of the counter-ion can be tailored to optimize the physical properties of the resulting salt for specific experimental needs. acs.orgrsc.org

Table 1: Synthetic Approaches for Derivatization of this compound

| Derivative Type | Reagents and Conditions | Product |

| Esters | R-OH, H+ (catalyst) or DCC/DMAP or 1. SOCl2, 2. R-OH | 2-Oxo-1-pentylpyridine-4-carboxylate ester |

| Amides | R1R2NH, Coupling agent (e.g., EDC/HOBt, PyBOP) | N-substituted-2-oxo-1-pentylpyridine-4-carboxamide |

| Salts | Inorganic base (e.g., KOH) or Organic base (e.g., amine) | 2-Oxo-1-pentylpyridine-4-carboxylate salt |

Preparation of Heterocyclic Fused Systems Incorporating the Pyridinone Core

Fusing additional heterocyclic rings to the this compound core can lead to novel chemical entities with potentially enhanced or altered biological activities. These modifications can rigidly constrain the molecule's conformation, which can be beneficial for target binding, and introduce new points for interaction.

The synthesis of such fused systems often involves multi-step sequences starting from suitably functionalized 2-pyridone derivatives. For instance, a common strategy involves the introduction of reactive functional groups at the 3- and 5-positions of the pyridone ring, which can then undergo cyclization reactions to form a new fused ring.

One approach could involve the synthesis of a 3-amino-2-oxo-1-pentylpyridine-4-carboxylic acid derivative. This intermediate could then be reacted with various reagents to construct a fused pyrimidine, imidazole, or triazole ring. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine system. Similarly, reaction with nitrous acid followed by a suitable cyclizing agent could be used to construct a fused triazole ring.

Another strategy could involve the functionalization of the pyridone ring to introduce groups that can participate in intramolecular cyclization reactions. For example, a 3-acetyl-2-oxo-1-pentylpyridine-4-carboxylic acid derivative could serve as a precursor for the synthesis of fused isoxazole (B147169) or pyrazole (B372694) rings. Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes has been shown to produce fused heterocycle-pyridinones. rsc.org Microwave-assisted thermal electrocyclization of a 2-aza-6π-electron system is another one-pot method for creating fused 2-pyridone ring systems. elsevierpure.com

Table 2: Potential Heterocyclic Fused Systems from this compound Derivatives

| Fused Heterocycle | Precursor | Potential Synthetic Strategy |

| Pyridopyrimidine | 3-Amino-2-oxo-1-pentylpyridine-4-carboxylic acid | Condensation with a β-dicarbonyl compound |

| Pyridotriazole | 3-Amino-2-oxo-1-pentylpyridine-4-carboxylic acid | Diazotization followed by intramolecular cyclization |

| Pyridopyrazole | 3-Hydrazino-2-oxo-1-pentylpyridine-4-carboxylic acid | Condensation with a 1,3-dicarbonyl compound |

Development of Fluorescent or Isotopic Labels for Imaging and Mechanistic Studies

To visualize the distribution of this compound in biological systems and to study its mechanism of action, it is essential to develop fluorescently or isotopically labeled analogs.

Fluorescent Labels: A fluorescent probe can be created by conjugating a fluorophore to the this compound molecule. The point of attachment should be carefully chosen to minimize perturbation of the compound's biological activity. The carboxylic acid group is a convenient site for conjugation. The acid can be activated and then reacted with an amine-functionalized fluorophore. A wide variety of fluorophores with different excitation and emission wavelengths are commercially available, allowing for the selection of a label suitable for specific imaging applications. For instance, BODIPY dyes or other fluorescent scaffolds could be attached. acs.orgsciforum.netresearchgate.netresearchgate.net The synthesis of N-alkyl-3-cyano-2-pyridones and their derivatives has been explored for fluorescence applications. sciforum.net

Isotopic Labels: Isotopic labeling involves the incorporation of a stable or radioactive isotope into the molecule. wikipedia.org This can be useful for quantitative analysis in biological samples (e.g., by mass spectrometry) and for metabolic studies. For this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be introduced. nih.govchemrxiv.org Deuterium can be incorporated by using deuterated starting materials in the synthesis. ¹³C or ¹⁵N labeling can be achieved by using ¹³C- or ¹⁵N-labeled precursors at a suitable stage of the synthetic route. For example, a ¹³C-labeled pentyl group could be introduced via a labeled pentyl halide in the N-alkylation step.

Table 3: Labeling Strategies for this compound

| Label Type | Isotope/Fluorophore | Potential Incorporation Site | Application |

| Fluorescent | BODIPY, Fluorescein, etc. | Carboxylic acid (via amide linkage) | Cellular imaging, fluorescence microscopy |

| Isotopic (Stable) | ²H, ¹³C, ¹⁵N | Pentyl chain, Pyridone ring | Mass spectrometry, NMR-based mechanistic studies |

| Isotopic (Radioactive) | ³H, ¹⁴C | Pentyl chain, Pyridone ring | Autoradiography, quantitative tissue distribution studies |

Conjugation Strategies for Ligand-Targeting Probes

To enhance the specificity of this compound for its biological target, it can be conjugated to a targeting moiety, such as a peptide, antibody, or small molecule that is known to accumulate in a specific tissue or cell type. This approach can increase the local concentration of the compound at the site of action, thereby improving its efficacy and reducing off-target effects.

The conjugation strategy often relies on bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgresearchgate.netnih.govnih.gov A common approach is to introduce a "click chemistry" handle, such as an azide (B81097) or an alkyne, into the this compound molecule. organic-chemistry.org This can be done by modifying the pentyl chain or by derivatizing the carboxylic acid. For example, an amino-functionalized linker could be attached to the carboxylic acid, and this linker could then be further modified to introduce an azide or alkyne group.

Once the "clickable" analog of this compound is synthesized, it can be conjugated to a targeting moiety that has a complementary click handle. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most widely used click reactions for this purpose. organic-chemistry.org Other bioorthogonal reactions, such as the Staudinger ligation or oxime/hydrazone formation, can also be employed. nih.govnih.govacs.org

Table 4: Bioorthogonal Conjugation Strategies

| Bioorthogonal Reaction | Functional Groups on Probe | Functional Groups on Targeting Moiety |

| CuAAC Click Chemistry | Alkyne or Azide | Azide or Alkyne |

| SPAAC Click Chemistry | Strained Alkyne (e.g., cyclooctyne) | Azide |

| Staudinger Ligation | Azide | Phosphine |

| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Aminooxy or Hydrazine |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamic Analysis of Synthetic Steps

The synthesis of N-alkyl-2-pyridones, including the title compound, is often challenged by a competition between N-alkylation and O-alkylation, making the study of reaction kinetics crucial for optimizing regioselectivity. google.com While specific thermodynamic data for the synthesis of 2-Oxo-1-pentylpyridine-4-carboxylic acid is not extensively documented, kinetic control is a key factor in achieving high yields of the desired N-substituted product.

One effective method involves the direct N-alkylation of a 2-pyridone precursor with an appropriate alkylating agent, such as a pentyl halide. Studies on analogous N-alkylation reactions highlight the importance of reaction conditions. For instance, in a P(NMe₂)₃-mediated N-alkylation of 2-pyridones, optimal conditions were determined to be room temperature for 1.5 hours, with variations in temperature and time leading to lower yields. acs.org The use of specific reagents like tetraalkylammonium fluorides has also been shown to promote high selectivity and yield in N-alkylation reactions. google.com

The kinetics of reactions involving the carboxylic acid group have also been studied for related compounds. For example, the reaction rates of various pyridine (B92270) carboxylic acids with diazodiphenylmethane (B31153) have been determined in different alcohol solvents, providing insight into how the electronic properties of the pyridine ring and the solvent environment influence reactivity. rsc.org

| Parameter | Condition | Observation | Reference |

| Temperature | Lower or higher than room temp. | Decreased yield | acs.org |

| Time | Longer than 1.5 hours | No advantage in yield | acs.org |

| Base/Promoter | Cs₂CO₃, P(NMe₂)₃, Tetraalkylammonium fluoride | Influences regioselectivity (N- vs. O-alkylation) | google.comacs.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF), Acetonitrile, DMSO | Affects reaction rate and selectivity | google.com |

This interactive table summarizes the impact of various reaction parameters on the N-alkylation of 2-pyridone systems, based on analogous studies.